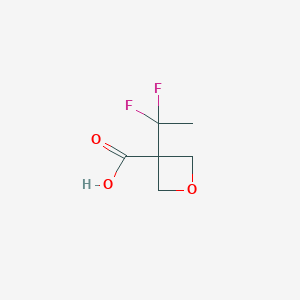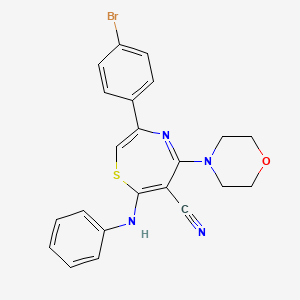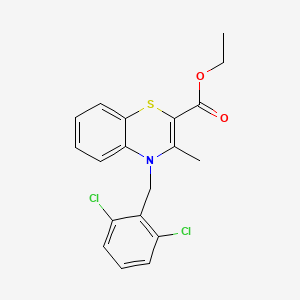![molecular formula C9H7F3N4O B2780813 N2-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazole-2,5-diamine CAS No. 1983489-30-0](/img/structure/B2780813.png)
N2-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazole-2,5-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-N-[4-(Trifluoromethyl)phenyl]-1,3,4-oxadiazole-2,5-diamine” is a type of organic compound that contains a trifluoromethyl group. Trifluoromethyl ketones (TFMKs) are valuable synthetic targets in their own right and as synthons in the construction of fluorinated pharmacons .
Synthesis Analysis
The synthesis of trifluoromethyl-containing compounds involves various methods. For instance, the synthesis of trifluoromethylpyridines involves vapor-phase reactions . Another method involves the transformation of free amine into pexidartinib by reducing amination .Molecular Structure Analysis
The molecular structure of a compound is determined by its chemical formula and the arrangement of its atoms. The compound “2-N-[4-(Trifluoromethyl)phenyl]-1,3,4-oxadiazole-2,5-diamine” likely has a complex structure due to the presence of multiple functional groups .Chemical Reactions Analysis
The chemical reactions involving “2-N-[4-(Trifluoromethyl)phenyl]-1,3,4-oxadiazole-2,5-diamine” could be complex due to the presence of multiple functional groups. For instance, the compound could undergo reactions with other substances, leading to the formation of new compounds .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound are determined by its molecular structure and the nature of its constituent atoms. For instance, the compound “2-N-[4-(Trifluoromethyl)phenyl]-1,3,4-oxadiazole-2,5-diamine” likely has specific properties due to the presence of a trifluoromethyl group .Applications De Recherche Scientifique
Advanced Material Development
A key area of research involves the synthesis and characterization of polymers and polyimides that incorporate the 1,3,4-oxadiazole ring. These materials exhibit significant properties such as high thermal stability, good solubility in organic solvents, and potential for application in high-performance polymers. For instance, the development of blue light-emitting polyamides and poly(amide-imide)s that include the 1,3,4-oxadiazole ring in the side chain demonstrates notable film-forming ability, excellent thermal stability, and fluorescence in the blue region. This suggests their potential utility in the fields of optoelectronics and advanced coatings, where materials capable of withstanding high temperatures while maintaining optical properties are crucial (Hamciuc et al., 2015).
Optoelectronic Applications
The incorporation of the 1,3,4-oxadiazole moiety into aromatic diamines for the synthesis of aromatic poly(ether imide oxadiazole)s and related polymers has been explored for its impact on optoelectronic properties. These materials have been shown to offer a combination of good thermal stability, flexibility, and desirable dielectric constants, making them suitable for use in electronic devices where such properties are essential. The focus on adjusting the structural components to achieve specific optical and electronic characteristics highlights the versatility of 1,3,4-oxadiazole derivatives in tailoring materials for specific applications in electronics and photonics (Mercer, 1992).
Photochemistry and Fluorescence Studies
Research into the photochemistry of fluorinated heterocyclic compounds, including 1,3,4-oxadiazoles, has opened avenues for synthesizing novel fluorinated structures through photolytic processes. The study of these processes provides insight into the synthesis and potential applications of fluorinated 1,3,4-oxadiazoles in creating materials with unique photophysical properties. Such materials can be applied in the development of fluorescent markers, sensors, and in fields requiring specific fluorescence characteristics for detection or imaging purposes (Pace et al., 2004).
Synthetic Methodologies
The exploration of synthetic routes for producing 1,3,4-oxadiazole derivatives containing trifluoroethoxy groups demonstrates the ongoing interest in developing efficient methods for synthesizing complex heterocyclic compounds. Such methodologies are fundamental to advancing the synthesis of materials with potential applications in medicinal chemistry, material science, and as intermediates in the synthesis of more complex compounds. The focus on refining synthetic techniques underscores the importance of 1,3,4-oxadiazole derivatives in various fields of research and development (Zhang et al., 1999).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-N-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazole-2,5-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3N4O/c10-9(11,12)5-1-3-6(4-2-5)14-8-16-15-7(13)17-8/h1-4H,(H2,13,15)(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUJOSSPCXWCLFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(F)(F)F)NC2=NN=C(O2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(5-(2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)cyclopropanecarboxamide](/img/structure/B2780733.png)
![2-(2,4-difluorophenyl)-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)acetamide](/img/structure/B2780734.png)
![9-cyclohexyl-1,7-dimethyl-3-(2-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2780735.png)
![5-bromo-N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)furan-2-carboxamide](/img/structure/B2780738.png)

![1-{4-[(6-Methoxypyrimidin-4-yl)amino]piperidin-1-yl}-2-[4-(trifluoromethyl)phenyl]ethan-1-one](/img/structure/B2780740.png)




![[3-(2-Fluoro-3-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2780749.png)


